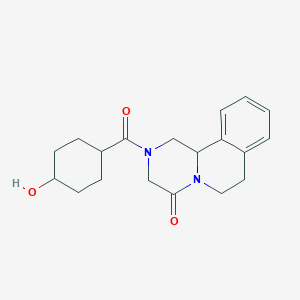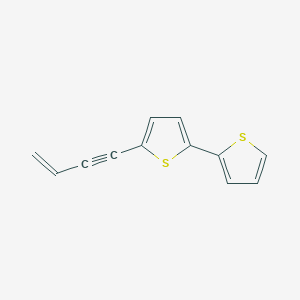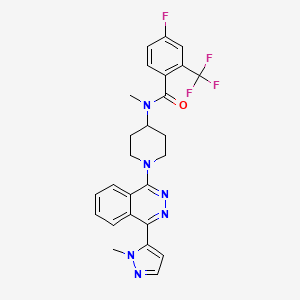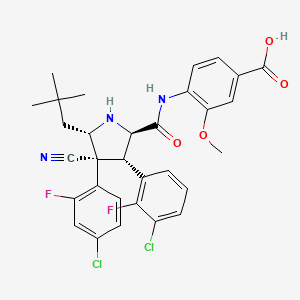
trans-Hydroxy Praziquantel
Overview
Description
trans-Hydroxy Praziquantel is a derivative of praziquantel, a well-known anthelmintic drug used to treat parasitic worm infections. This compound is a metabolite of praziquantel and has been studied for its potential antischistosomal activity .
Preparation Methods
The synthesis of trans-Hydroxy Praziquantel typically involves the modification of praziquantelThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides
Scientific Research Applications
trans-Hydroxy Praziquantel has been extensively studied for its antischistosomal activity. It has shown potential in killing Schistosoma mansoni worms in vitro, making it a promising candidate for further development as an antischistosomal drug . Additionally, its derivatives have been explored for their potential use in treating other parasitic infections .
Mechanism of Action
The mechanism of action of this compound involves its interaction with the parasite’s cellular structures. It is believed to disrupt the parasite’s cell membrane integrity, leading to its death . The molecular targets and pathways involved include the parasite’s calcium channels and other membrane proteins, which are essential for its survival .
Comparison with Similar Compounds
Similar compounds include other derivatives of praziquantel, such as praziquantel-3-arylidene derivatives and praziquantel-Mannich bases . These compounds have been studied for their antischistosomal activity and have shown varying degrees of efficacy. The uniqueness of trans-Hydroxy Praziquantel lies in its specific structural modifications, which may contribute to its enhanced activity and reduced side effects compared to other derivatives .
Biological Activity
Introduction
Trans-Hydroxy Praziquantel (trans-OH-PZQ) is a significant metabolite of praziquantel (PZQ), a widely used anthelmintic medication primarily for the treatment of schistosomiasis. Understanding the biological activity of trans-OH-PZQ is crucial for optimizing treatment protocols and enhancing therapeutic efficacy against schistosome infections.
Mechanism of Action
Praziquantel, including its metabolite trans-OH-PZQ, is believed to exert its effects through several mechanisms:
- Calcium Channel Modulation : PZQ targets the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx, muscle contraction, and subsequent paralysis of the parasites .
- TRPM Ion Channel Interaction : Recent studies suggest that PZQ and its derivatives may interact with the TRPM ion channels in flatworms, which could be a key mechanism underlying their antiparasitic effects .
- Surface Antigen Exposure : Treatment with PZQ results in alterations in the surface antigens of schistosomes, enhancing immune recognition and clearance by the host .
In Vitro and In Vivo Studies
Research has demonstrated varying degrees of biological activity for trans-OH-PZQ compared to its parent compound and its enantiomers:
- Efficacy Against Schistosoma Species : In vitro studies indicate that trans-OH-PZQ exhibits significant activity against Schistosoma haematobium, with an IC50 value of 1.47 μg/ml at 72 hours, compared to racemic PZQ which has an IC50 of 0.03 μg/ml . This suggests that while trans-OH-PZQ is less potent than racemic PZQ, it retains notable efficacy.
- In Vivo Effectiveness : In animal models, particularly golden Syrian hamsters infected with S. haematobium, trans-OH-PZQ showed a worm burden reduction (WBR) comparable to that of racemic PZQ at higher doses . The calculated effective doses (ED50) were 24.7 mg/kg for R-PZQ and 127.6 mg/kg for S-PZQ, indicating that R-PZQ is significantly more active than S-PZQ and trans-OH-PZQ.
Table 1: Comparative Biological Activity of Praziquantel and this compound
| Compound | IC50 (μg/ml) at 4h | IC50 (μg/ml) at 72h | ED50 (mg/kg) | WBR (%) at High Dose |
|---|---|---|---|---|
| R-Praziquantel (R-PZQ) | 0.007 | 0.01 | 24.7 | 98.5 |
| S-Praziquantel (S-PZQ) | 3.51 | 3.40 | 127.6 | 83.0 |
| Racemic Praziquantel | 0.03 | 0.03 | N/A | 99.3 |
| Trans-Hydroxy PZQ | N/A | 1.47 | N/A | N/A |
Pharmacokinetics
The pharmacokinetic profile of trans-OH-PZQ reveals important insights into its absorption and metabolism:
- Absorption : Approximately 80% of praziquantel is absorbed after oral administration, with trans-OH-PZQ following similar absorption dynamics due to its metabolic relationship with PZQ .
- Metabolism : Trans-OH-PZQ is primarily formed through the hepatic metabolism of R-PZQ via cytochrome P450 enzymes . This metabolite may contribute to the overall antischistosomal activity observed with praziquantel.
Table 2: Pharmacokinetic Parameters of Praziquantel
| Parameter | Value |
|---|---|
| Cmax (µg/mL) | 0.83 ± 0.52 |
| AUC (µg/mL·hr) | 3.02 ± 0.59 |
| Tmax (hours) | 1.48 ± 0.74 |
| Half-life (hours) | 0.8 - 1.5 |
| Volume of Distribution (L) | 7695 ± 2716 |
Case Studies
- Efficacy in Children : A study involving preschool and school-aged children in Côte d'Ivoire assessed the pharmacokinetics and cure rates following praziquantel treatment for schistosomiasis caused by S. mansoni and S. haematobium. The results indicated that cure rates improved significantly with higher doses, reinforcing the importance of dose optimization in pediatric populations .
- Comparative Efficacy Study : A systematic review analyzed various studies on praziquantel's efficacy against schistosomiasis in Ethiopia, revealing a pooled cure rate of approximately 89% at a standard dose of 40 mg/kg across different studies . This highlights the ongoing relevance of praziquantel and its metabolites in treating schistosomiasis effectively.
This compound plays a crucial role as a metabolite contributing to the overall efficacy of praziquantel against schistosome infections. While it exhibits lower potency compared to its parent compound, it remains an important component in understanding the pharmacodynamics and therapeutic strategies for schistosomiasis treatment.
Properties
IUPAC Name |
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928822, DTXSID901114356 | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60743-58-0, 134924-68-8, 134924-71-3 | |
| Record name | 4-Hydroxypraziquantel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















